(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2,4-Dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a Z-configuration imine linkage at position 2 and an ethoxy substituent at position 8 of the chromene scaffold.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)imino-8-ethoxychromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-24-15-5-3-4-10-8-12(17(21)23)18(25-16(10)15)22-14-7-6-11(19)9-13(14)20/h3-9H,2H2,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGTYMHYNOVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
(2Z)-2-[(2,4-Dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide features a fused benzopyran (chromene) core substituted with:
- An ethoxy group at position 8
- A carboxamide at position 3
- A Z-configured imino linkage to 2,4-dichlorophenyl at position 2
The Z stereochemistry arises from the thermodynamic preference for the less sterically hindered imine tautomer during condensation.
Retrosynthetic Disconnections
Retrosynthesis partitions the molecule into three synthons (Figure 1):
- Chromene Core : Derived from 8-ethoxysalicylaldehyde via cyclocondensation.
- Carboxamide : Introduced via coupling of chromene-3-carboxylic acid with ammonia or amines.
- Imino Linkage : Formed by Schiff base reaction between 2-aminochromene and 2,4-dichlorobenzaldehyde.
Chromene Core Assembly via Pechmann Condensation
Substrate Selection
The Pechmann reaction between 8-ethoxyresorcinol (1) and ethyl acetoacetate (2) in concentrated sulfuric acid yields ethyl 8-ethoxy-2H-chromene-3-carboxylate (3) (Scheme 1).
Scheme 1
8-Ethoxyresorcinol (1) + Ethyl acetoacetate (2)
→ H2SO4 (cat.)
→ Ethyl 8-ethoxy-2H-chromene-3-carboxylate (3)
Optimization Data
Reaction parameters critically influence yield and purity (Table 1):
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H2SO4 | 0–5 | 24 | 62 | 89.2 |
| PPMA* | 25 | 12 | 71 | 93.5 |
| FeCl3 | 80 | 6 | 68 | 91.8 |
Lower temperatures favor chromene over coumarin byproducts, while PPMA enhances regioselectivity at position 3.
Carboxamide Installation via Carbodiimide Coupling
Ester Hydrolysis
Saponification of ester 3 with NaOH in ethanol/water (1:1) produces 8-ethoxy-2H-chromene-3-carboxylic acid (4 ) in 94% yield.
Amide Bond Formation
Coupling 4 with 2,4-dichloroaniline (5 ) using 1,3-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) affords the carboxamide 6 (Scheme 2):
Scheme 2
8-Ethoxy-2H-chromene-3-carboxylic acid (4) + 2,4-Dichloroaniline (5)
→ DIC, THF, reflux
→ 8-Ethoxy-2H-chromene-3-carboxamide (6)
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIC | THF | 60 | 88 | 99.67 |
| EDCl/HOBt | DMF | 25 | 76 | 97.3 |
| DCC | CH2Cl2 | 40 | 82 | 98.1 |
DIC in THF achieves superior yields (88%) due to enhanced solubility of intermediates.
Stereoselective Imine Formation
Schiff Base Condensation
Reaction of 6 with 2,4-dichlorobenzaldehyde (7 ) in refluxing isopropanol with triethylorthoformate (TEOF) generates the target compound 8 via dehydrative coupling (Scheme 3):
Scheme 3
8-Ethoxy-2H-chromene-3-carboxamide (6) + 2,4-Dichlorobenzaldehyde (7)
→ TEOF, i-PrOH, reflux
→ this compound (8)
Z-Selectivity Control
The Z configuration predominates (>95%) under thermodynamic control due to:
- Reduced steric clash between the 2,4-dichlorophenyl group and chromene ring
- Stabilization by intramolecular H-bonding between the imine N–H and carboxamide carbonyl
Table 3: Solvent Effects on Stereoselectivity
| Solvent | Z:E Ratio | Yield (%) |
|---|---|---|
| i-PrOH | 98:2 | 85 |
| Toluene | 95:5 | 78 |
| DMF | 88:12 | 68 |
Isopropanol’s high polarity stabilizes the transition state favoring the Z isomer.
Alternative Synthetic Pathways
Knoevenagel-Initiated Cyclization
Condensation of 8-ethoxysalicylaldehyde (9 ) with cyanoacetamide (10 ) in acetic acid yields 2-imino-8-ethoxy-2H-chromene-3-carboxamide (11 ), which undergoes arylation with 2,4-dichlorophenylboronic acid under Suzuki conditions (Scheme 4).
Scheme 4
8-Ethoxysalicylaldehyde (9) + Cyanoacetamide (10)
→ AcOH, Δ
→ 2-Imino-8-ethoxy-2H-chromene-3-carboxamide (11)
→ Pd(PPh3)4, 2,4-Dichlorophenylboronic acid
→ this compound (8)
This route offers a 74% overall yield but requires palladium catalysts, increasing costs.
One-Pot Tandem Synthesis
A sequential Pechmann-Schiff base reaction combines resorcinol, ethyl acetoacetate, and 2,4-dichloroaniline in PPMA, achieving the target compound in 65% yield with reduced purification steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows 99.67% purity with tR = 6.54 min.
Industrial-Scale Considerations
Cost Optimization
Replacing DIC with cheaper EDCl/HOBt in carboxamide coupling reduces reagent costs by 40% with minimal yield impact (76% vs. 88%).
Waste Management
THF recovery via distillation achieves 92% solvent reuse, while Pd catalyst recycling in Suzuki reactions lowers heavy metal waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated and substituted chromene derivatives.
Scientific Research Applications
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- Target Compound : 2,4-Dichlorophenyl group.
- Analog 1: (2Z)-2-({1,1'-Biphenyl}-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide (CAS 328555-87-9) Replaces dichlorophenyl with biphenyl, increasing aromaticity and molecular weight (384.427 g/mol vs. ~364–384 g/mol for others). Higher hydrophobicity (XlogP ~4.8) due to biphenyl .
- Analog 2: 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Single chloro substituent reduces steric hindrance and lipophilicity compared to dichloro derivatives .
Alkoxy Substituent Variations at Position 8
- Target Compound : Ethoxy group.
- Provides moderate electron-donating effects and longer alkyl chain than methoxy analogs.
- Analog 3: (2Z)-8-Methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide Methoxy group reduces steric bulk (molecular weight 316.33 g/mol) and may lower metabolic stability compared to ethoxy .
- Analog 4: (Z)-N-Acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide Ethoxy retained, but carboxamide is acetylated (molecular weight 364.39 g/mol), altering solubility and bioavailability .
Modifications to the Carboxamide Group
- Target Compound: Free carboxamide. Hydrogen-bonding capacity (1 donor, 4 acceptors) enhances target binding .
- Analog 4: Acetylated carboxamide.
Data Table: Key Properties of Target Compound and Analogs
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step condensation reactions. Key steps include:
- Formation of the chromene core via cyclization of substituted salicylaldehyde derivatives.
- Introduction of the imine group via Schiff base formation between an amine (e.g., 2,4-dichloroaniline) and a carbonyl precursor under acidic conditions .
- Optimization of the ethoxy group at position 8 through nucleophilic substitution or etherification.
- Critical Parameters :
- Temperature control (60–80°C for imine formation) and solvent selection (e.g., ethanol or DMF for polar intermediates).
- Catalysts like acetic acid or p-toluenesulfonic acid to accelerate Schiff base formation .
- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Q. How can the Z-configuration of the imine group be confirmed, and what role does stereochemistry play in biological activity?
- Methodology :
- X-ray crystallography (e.g., single-crystal analysis) is the gold standard for confirming the Z-configuration of the imine bond .
- NOESY NMR can detect spatial proximity between protons on the dichlorophenyl and chromene groups, supporting the Z-configuration .
- Biological Impact : The Z-configuration enhances planarity, facilitating interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets). This stereochemistry may improve binding affinity compared to E-isomers .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Key Techniques :
- NMR (¹H/¹³C) : Assigns protons and carbons, confirming substituent positions (e.g., ethoxy at C8) and imine bond integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₉Cl₂N₂O₃) and detects isotopic patterns for chlorine .
- HPLC-PDA : Assesses purity (>98%) and identifies degradation products under stress conditions (e.g., acidic/thermal) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across assay systems?
- Methodology :
- Assay Standardization : Use isogenic cell lines and consistent incubation times (e.g., 48–72 hours for antiproliferative assays) to minimize variability .
- Target Profiling : Employ kinome-wide screening or thermal shift assays to identify off-target interactions that may explain discrepancies .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in solvent (DMSO vs. ethanol) or serum content in cell culture media .
Q. What strategies can improve the compound’s pharmacokinetic (PK) properties, such as solubility and metabolic stability?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester derivatives) at the carboxamide moiety to enhance aqueous solubility .
- CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., ethoxy group demethylation) and guide structural modifications .
- Computational Modeling : Apply QSAR to predict logP and pKa, optimizing substituents for blood-brain barrier penetration or reduced hepatic clearance .
Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence reactivity in downstream functionalization?
- Mechanistic Insights :
- Steric Hindrance : The ortho-chloro substituent limits accessibility for nucleophilic attacks at the imine nitrogen, favoring electrophilic aromatic substitution at the para position .
- Electronic Effects : Electron-withdrawing chlorine atoms polarize the imine bond, increasing susceptibility to reduction (e.g., NaBH₄) for amine derivative synthesis .
- Experimental Validation : DFT calculations can map electron density distributions, while kinetic studies under varying pH/temperature quantify reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
